

physical and chemical properties of 3,5-Dibenzylxybenzyl Bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dibenzylxybenzyl Bromide

Cat. No.: B1271974

[Get Quote](#)

An In-depth Technical Guide to 3,5-Dibenzylxybenzyl Bromide

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3,5-Dibenzylxybenzyl Bromide**, tailored for researchers, scientists, and professionals in drug development. This document outlines its key characteristics, a representative synthetic protocol, and its reactivity profile, supported by structured data and visualizations to facilitate understanding and application in a laboratory setting.

Core Properties and Specifications

3,5-Dibenzylxybenzyl Bromide is a solid organic compound notable for its utility as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry and materials science.^[1] Its structure features a central benzene ring substituted with two benzylxy groups and a bromomethyl group, which confers significant reactivity.^[1]

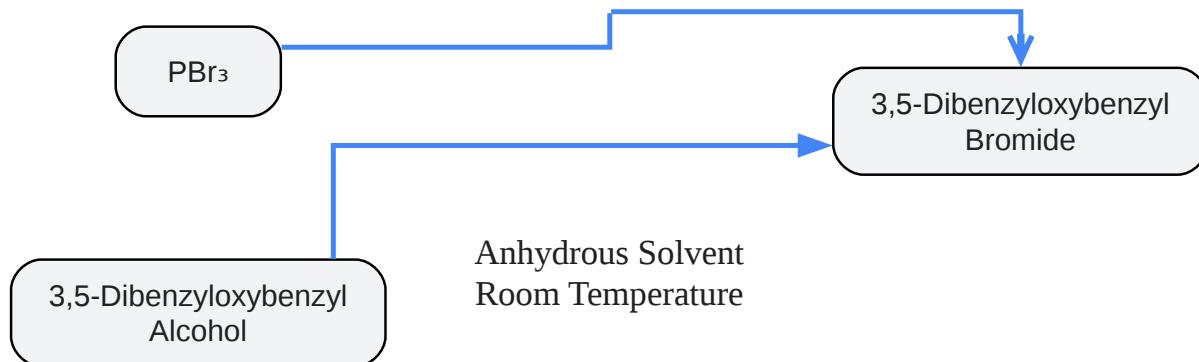
The fundamental physicochemical properties of **3,5-Dibenzylxybenzyl Bromide** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₉ BrO ₂	[2]
Molecular Weight	383.29 g/mol	[2]
Appearance	White to almost white powder or crystal	[2]
Melting Point	85.0 to 89.0 °C	
Purity	>98.0% (by GC)	[2]
CAS Registry Number	24131-32-6	[2]
Synonyms	3,5-Bis(benzyloxy)benzyl Bromide, 3,5-Dibenzyloxy- α -bromotoluene	[2]

While specific solubility data is not extensively published, compounds of this nature are generally insoluble in water but readily soluble in common organic solvents such as toluene, chloroform, and dichloromethane.[\[3\]](#) Due to its reactivity and sensitivity, proper storage is crucial.

Parameter	Recommendation	Reference
Storage Temperature	Refrigerated (0-10°C)	
Conditions to Avoid	Heat Sensitive	

Synthesis and Reactivity

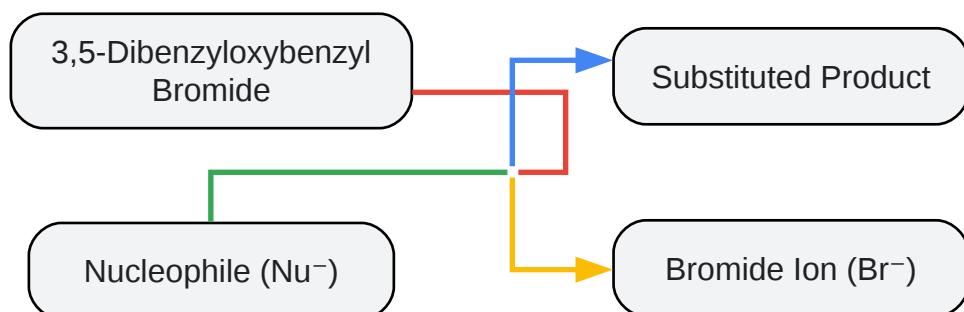

The synthesis of **3,5-Dibenzyloxybenzyl Bromide** typically starts from 3,5-dihydroxybenzyl alcohol, which is first converted to 3,5-dibenzyloxybenzyl alcohol. The subsequent bromination of the benzylic alcohol yields the final product.

The following protocol describes a general method for the synthesis of benzyl bromides from their corresponding alcohols, which can be adapted for **3,5-Dibenzyloxybenzyl Bromide**.

Reaction: Conversion of 3,5-Dibenzyloxybenzyl Alcohol to **3,5-Dibenzyloxybenzyl Bromide**.

Procedure:

- Dissolve 3,5-dibenzyloxybenzyl alcohol (1 equivalent) in a suitable anhydrous solvent (e.g., benzene or dichloromethane) under an inert atmosphere.[4]
- Cool the solution in an ice bath.
- Slowly add phosphorus tribromide (PBr_3) (approximately 0.5 equivalents) to the stirred solution.[4][5]
- Allow the reaction mixture to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, the reaction is typically quenched by carefully pouring it into ice water.
- The organic layer is separated, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.


[Click to download full resolution via product page](#)

Caption: Synthesis of **3,5-Dibenzyloxybenzyl Bromide**.

The primary site of reactivity in **3,5-Dibenzyloxybenzyl Bromide** is the benzylic carbon bonded to the bromine atom. This position is susceptible to nucleophilic substitution reactions

(both SN1 and SN2 pathways are possible), where the bromide ion acts as a good leaving group.^{[6][7]} This reactivity allows for the introduction of the 3,5-dibenzylxybenzyl moiety into various molecular scaffolds.

Common nucleophiles that react with benzyl bromides include amines, alcohols, and thiols.^[3] This makes the compound a versatile reagent for creating benzylamines, benzyl ethers, and benzyl sulfides, respectively.^[3]

[Click to download full resolution via product page](#)

Caption: General Nucleophilic Substitution Reaction.

Applications in Research and Development

3,5-Dibenzylxybenzyl Bromide is a valuable intermediate in several areas:

- Medicinal Chemistry: It serves as a precursor for synthesizing complex molecules with potential biological activities. The benzylxy groups can be deprotected to reveal phenols, which are common pharmacophores.
- Dendrimer Synthesis: The structure is suitable for the convergent synthesis of dendrimers, where it can be used to build the dendritic wedges.
- Protecting Group Chemistry: The 3,5-dibenzylxybenzyl group can be introduced to protect alcohols or other functional groups, which can later be removed under specific conditions.

Safety and Handling

Due to its classification as a corrosive substance, appropriate safety measures must be taken when handling **3,5-Dibenzylxybenzyl Bromide**.

Hazard Statement	Precautionary Statement	Reference
H314: Causes severe skin burns and eye damage.	P260: Do not breathe dusts or mists.	
P280: Wear protective gloves/protective clothing/eye protection/face protection.		
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.		
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.		
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.		
P501: Dispose of contents/container to an approved waste disposal plant.		

It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3,5-Dibenzylbromide | CymitQuimica [cymitquimica.com]
- 3. 3,5-Dibenzylbromide [lingzhiyuechem.com]
- 4. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. 3,5-DIMETHOXYBENZYL BROMIDE | 877-88-3 [chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. Benzyl bromide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 3,5-Dibenzylbromide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271974#physical-and-chemical-properties-of-3,5-dibenzylbromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com